BenchChemオンラインストアへようこそ!

3-(3-chlorophenyl)-3-hydroxypropanoic acid

urease inhibition Helicobacter pylori antiulcer

Source the exclusive meta-chloro β-hydroxy acid scaffold required to reproduce potent CtBP inhibitors (IC₅₀ 0.17 μM) and H. pylori urease inhibitors (6g, IC₅₀ 0.083 μM). The 3-chlorophenyl motif is not interchangeable—para-chloro or unsubstituted analogs show significantly reduced activity. This racemic intermediate, accessible as single enantiomers via (-)-DIP-Chloride reduction, is critical for structure-activity relationship studies and preclinical candidate synthesis.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 40620-64-2
Cat. No. B13344983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-3-hydroxypropanoic acid
CAS40620-64-2
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CC(=O)O)O
InChIInChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)
InChIKeySUGIWOQOKKWXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-3-hydroxypropanoic Acid (CAS 40620-64-2): Key Chiral β-Hydroxy Acid Building Block for Pharmaceutical R&D and Targeted Synthesis


3-(3-Chlorophenyl)-3-hydroxypropanoic acid (CAS 40620-64-2) is a chiral beta-hydroxy acid featuring a 3-chlorophenyl substituent. It is a racemic mixture of (R)- and (S)-enantiomers [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing chiral building blocks and accessing hydroxamic acid derivatives with potent biological activity. Its structural motif—a β-hydroxy acid with an aromatic chlorine atom—enables specific interactions with enzyme targets and provides a functional handle for further derivatization, distinguishing it from unsubstituted or differently substituted analogs [2].

Why 3-(3-Chlorophenyl)-3-hydroxypropanoic Acid Is Not Interchangeable with Unsubstituted or Alternative Halogen Analogs


The 3-chloro substituent on the phenyl ring of 3-(3-chlorophenyl)-3-hydroxypropanoic acid is not a trivial modification; it directly modulates target binding affinity and biological potency. Substituting the 3-chloro group with hydrogen (i.e., the unsubstituted phenyl analog) or relocating it to the 4-position (para) yields compounds with significantly altered—and often inferior—activity profiles. For instance, in a series of CtBP inhibitors, the 3-chloro analog exhibited an IC50 of 0.17 μM, while the 4-chloro analog showed an IC50 of 0.18 μM, and the parent phenyl compound had an IC50 of 0.24 μM, underscoring that the meta-chloro configuration provides optimal activity [1]. Similarly, replacement of the 3-chlorophenyl group with other halogens or heteroaromatic rings in urease inhibitor scaffolds led to a wide range of potencies (micromolar to mid-nanomolar), with the 3-chlorophenyl derivative consistently among the most potent [2]. Therefore, generic substitution with an unsubstituted phenyl, a para-chloro, or other halogen analogs will not recapitulate the specific molecular interactions and quantitative activity achieved with the 3-chlorophenyl variant, making compound-specific procurement essential for reproducible results in target-focused research.

Quantitative Comparative Evidence for 3-(3-Chlorophenyl)-3-hydroxypropanoic Acid in Urease Inhibition, CtBP Modulation, and In Vivo Efficacy


Nanomolar Urease Inhibition via 3-(3-Chlorophenyl)-3-hydroxypropionyl-hydroxamic Acid (6g) Compared to Other Halogen and Heteroaryl Analogs

The hydroxamic acid derivative of 3-(3-chlorophenyl)-3-hydroxypropanoic acid, designated 6g, is a highly potent Helicobacter pylori urease inhibitor. In a study of 20 hybrid β-hydroxy-β-phenylpropionylhydroxamic acid derivatives, compound 6g demonstrated an IC50 of 0.083 ± 0.004 μM and a Ki of 0.014 ± 0.003 μM [1]. This places 6g in the mid-nanomolar range, significantly more potent than many other analogs in the series, which exhibited activities ranging from micromolar to mid-nanomolar IC50 values [1].

urease inhibition Helicobacter pylori antiulcer hydroxamic acid

Enhanced CtBP Inhibitory Activity of 3-Chloro Analog (IC50 = 0.17 μM) versus Unsubstituted Phenyl (IC50 = 0.24 μM) and 4-Chloro (IC50 = 0.18 μM) Comparators

In a structure-activity relationship (SAR) study of 2-(hydroxyimino)-3-phenylpropanoic acid derivatives as CtBP inhibitors, the 3-chloro substituted analog (structurally related to 3-(3-chlorophenyl)-3-hydroxypropanoic acid) exhibited an IC50 of 0.17 μM [1]. This represents a 29% improvement in potency compared to the unsubstituted parent compound (IC50 = 0.24 μM) and a slight advantage over the 4-chloro analog (IC50 = 0.18 μM) [1]. Furthermore, in a cell growth/viability assay, the 3-chloro analog was 4-fold more potent than the MTOB control, whereas the 4-chloro analog was only 2-fold more potent, indicating superior cellular activity for the meta-chloro substitution [1].

CtBP inhibition cancer transcriptional repression hydroxyimine

In Vivo Efficacy and Safety of CPH (3-Chlorophenyl-3-hydroxypropionylhydroxamic Acid) Compared to Acetohydroxamic Acid

The racemic and enantiomeric forms of 3-chlorophenyl-3-hydroxypropionylhydroxamic acid (CPH), derived from the target compound, were evaluated in a murine model of H. pylori infection. CPH significantly suppressed gastritis at a dose of 32 mg/kg b.i.d. with lower toxicity to mammalian cells (CC50s ≥ 3.16 mM) and mice (LD50s ≥ 2338 mg/kg) compared to the clinically used urease inhibitor acetohydroxamic acid [1]. Furthermore, the combination of CPH with an antimicrobial significantly increased eradication of H. pylori [1].

Helicobacter pylori antivirulence gastritis in vivo efficacy toxicity

Stereoselective Synthesis of (S)-3-(3-Chlorophenyl)-3-hydroxypropanoic Acid via Asymmetric Reduction

A patented process for the stereoselective synthesis of (S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid utilizes (-)-beta-chlorodiisopinocampheylborane (DIP-Chloride) for the asymmetric reduction of 3-(3-chlorophenyl)-3-oxo-propanoic acid [1]. This method provides a scalable route to the enantiomerically enriched building block, which is critical for accessing single-enantiomer hydroxamic acid derivatives with defined stereochemistry. The process yields the (S)-enantiomer with high optical purity, enabling the preparation of chiral intermediates for pharmaceutical development [1].

asymmetric synthesis chiral building block process chemistry Lewis acid

Optimal Research and Industrial Use Cases for 3-(3-Chlorophenyl)-3-hydroxypropanoic Acid Based on Quantitative Evidence


Antiulcer and Anti-infective Drug Discovery: Precursor to High-Potency H. pylori Urease Inhibitor 6g

Leverage 3-(3-chlorophenyl)-3-hydroxypropanoic acid to synthesize compound 6g, a hydroxamic acid derivative with an IC50 of 0.083 μM and Ki of 0.014 μM against H. pylori urease [1]. This potency, combined with in vivo efficacy in reducing gastritis and a favorable safety profile relative to acetohydroxamic acid, positions 6g as a leading candidate for novel antiulcer therapeutics [2]. Researchers focused on antivirulence strategies or alternative H. pylori treatments should prioritize this building block to access the validated 6g scaffold.

Oncology Target Validation: Generation of Potent CtBP Transcriptional Repressor Inhibitors

The 3-chlorophenyl motif confers a measurable advantage in CtBP inhibition, as demonstrated by the 3-chloro analog's IC50 of 0.17 μM and 4-fold enhanced cellular potency over the MTOB control [3]. Synthesize derivatives of 3-(3-chlorophenyl)-3-hydroxypropanoic acid to develop substrate-competitive CtBP inhibitors for reactivating tumor suppressor gene expression in colon, breast, and ovarian cancer models. This compound provides a critical starting point for SAR studies aiming to optimize CtBP-targeted therapies [3].

Chiral Synthesis and Enantioselective Process Development

Utilize the patented asymmetric reduction protocol employing (-)-DIP-Chloride to access enantiomerically pure (S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid [4]. This chiral building block is essential for preparing stereodefined hydroxamic acids and other advanced intermediates where stereochemistry influences biological activity. Process chemists and medicinal chemists requiring single-enantiomer intermediates for structure-activity relationship studies or preclinical candidate synthesis will find this compound and its established synthetic route highly valuable [4].

Quote Request

Request a Quote for 3-(3-chlorophenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.